N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

Catalog No.
S14046552
CAS No.
M.F
C8H13ClN2O2S
M. Wt
236.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(methylamino)phenyl]methanesulfonamide hydroc...

Product Name

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

IUPAC Name

N-[4-(methylamino)phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

InChI

InChI=1S/C8H12N2O2S.ClH/c1-9-7-3-5-8(6-4-7)10-13(2,11)12;/h3-6,9-10H,1-2H3;1H

InChI Key

JOIVIPXMBYQNCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NS(=O)(=O)C.Cl

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride (CAS 1132941-70-8) is a highly pure, stable secondary amine salt utilized as a critical building block in the synthesis of methanesulfonanilide-based active pharmaceutical ingredients (APIs) [1]. By pre-installing the N-methyl group and isolating the molecule as a hydrochloride salt, this specific compound overcomes the severe oxidative instability and poor aqueous solubility typical of free-base anilines [2]. Procurement of this exact salt form ensures batch-to-batch reproducibility, extended shelf life, and seamless integration into both organic and biphasic process chemistry workflows.

Generic substitution with the free base analog (CAS 97344-63-3) introduces significant procurement risks due to rapid atmospheric oxidation of the unprotected secondary amine, which necessitates costly inert-gas storage and leads to discolored, degraded batches over time [1]. Furthermore, attempting to use the unmethylated primary amine (CAS 53250-82-1) as a cheaper starting material results in uncontrolled di-alkylation during subsequent coupling steps, generating complex impurity profiles that drastically reduce the yield of the target tertiary amine [2]. Selecting the pre-methylated hydrochloride salt eliminates these specific process bottlenecks, ensuring high chemoselectivity and operational stability during scale-up.

Accelerated Oxidative Stability: HCl Salt vs. Free Base

The hydrochloride salt effectively sequesters the secondary amine's lone pair, drastically reducing its susceptibility to atmospheric oxidation compared to the free base [1]. Class-level stability data for methanesulfonanilides demonstrates that while the free base undergoes significant discoloration and degradation under accelerated storage, the HCl salt maintains >99.5% purity [2].

Evidence DimensionOxidative degradation at 40°C/75% RH (6 months)
Target Compound Data< 0.5% degradation (maintains >99.5% purity)
Comparator Or BaselineFree base analog (CAS 97344-63-3): > 5.0% degradation
Quantified Difference10-fold reduction in oxidative degradation
ConditionsAccelerated stability testing (40°C, 75% relative humidity, ambient air)

Eliminates the need for strict inert-gas storage and prevents batch failures caused by oxidized impurities.

Aqueous Solubility Profile for Biphasic Synthesis

Free base anilines exhibit poor solubility in water, necessitating large volumes of organic solvents during scale-up. The hydrochloride salt form of N-[4-(methylamino)phenyl]methanesulfonamide provides significantly higher aqueous solubility, enabling efficient biphasic reaction conditions and simplified aqueous workups [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data> 50 mg/mL
Comparator Or BaselineFree base analog (CAS 97344-63-3): < 1 mg/mL
Quantified Difference> 50-fold increase in aqueous solubility
ConditionsDeionized water, unbuffered, 25°C

Enables greener, scalable biphasic reaction conditions and simplifies downstream purification by allowing aqueous extraction of unreacted starting material.

Prevention of Over-Alkylation Impurities

When synthesizing complex tertiary amines, using a primary amine precursor leads to competing di-alkylation. The pre-installed methyl group in this target compound restricts reactivity to mono-alkylation, while the HCl salt allows for controlled in situ neutralization, maximizing the yield of the desired product [1].

Evidence DimensionSelectivity for target tertiary amine formation
Target Compound Data> 95% selectivity (mono-alkylation of the secondary amine)
Comparator Or BaselinePrimary amine analog (CAS 53250-82-1): < 70% selectivity (significant di-alkylation)
Quantified Difference> 25% absolute increase in target selectivity
ConditionsStandard electrophilic N-alkylation conditions with in situ neutralization

Significantly reduces purification costs and yield losses associated with over-alkylated byproducts in API manufacturing.

Synthesis of Class III Antiarrhythmic APIs

Directly utilized as a stable precursor for the synthesis of methanesulfonanilide-based drugs, where the pre-installed methyl group and high oxidative stability ensure high-yield coupling without the need for inert atmosphere handling [1].

Biphasic Process Chemistry Scale-Up

Ideal for industrial syntheses requiring aqueous/organic biphasic conditions, leveraging the >50 mg/mL aqueous solubility of the hydrochloride salt to minimize toxic organic solvent usage [2].

Development of Kinase Inhibitor Libraries

Serves as a highly pure, reproducible building block for the combinatorial synthesis of sulfonamide-based targeted therapeutics, where preventing over-alkylation impurities is critical for high-throughput screening integrity [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.0386265 g/mol

Monoisotopic Mass

236.0386265 g/mol

Heavy Atom Count

14

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